molecular formula C11H11BrF3NO4 B1412760 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate CAS No. 2205384-01-4

1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate

Cat. No.: B1412760
CAS No.: 2205384-01-4
M. Wt: 358.11 g/mol
InChI Key: WXCQKNVPYGNZHR-UHFFFAOYSA-N
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Description

1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate (CAS 2205384-01-4) is a chemical compound with a molecular formula of C11H11BrF3NO4 and a molecular weight of 358.11 g/mol . This compound is the oxalate salt of a brominated and fluorinated phenethylamine derivative, a class of compounds that is of significant interest in modern medicinal chemistry and drug discovery research . The molecular scaffold incorporates both bromine and a trifluoromethyl group, which are halogens known to profoundly influence a compound's physicochemical properties, metabolic stability, and its ability to interact with biological targets . The presence of the trifluoromethyl group is a common strategy in drug design, as it can enhance lipophilicity, modulate electron distribution, and improve binding affinity to proteins through steric and electronic effects . Bromine, being a larger halogen, is a good halogen bond acceptor and can be used for further synthetic elaboration, making this compound a valuable building block for the synthesis of more complex molecules . This compound serves as a key synthetic intermediate for researchers working in organic synthesis and pharmaceutical development. Its structure suggests potential utility in the exploration of novel therapeutics, particularly in the central nervous system (CNS) domain, as evidenced by ongoing research into novel phenalkylamines for the treatment of psychiatric disorders . The oxalate salt form typically offers improved stability and crystallinity compared to the free base, facilitating handling and storage. Researchers are directed to consult the material's Safety Data Sheet (MSDS) for safe handling procedures. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[2-bromo-5-(trifluoromethyl)phenyl]ethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3N.C2H2O4/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10;3-1(4)2(5)6/h2-5H,14H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCQKNVPYGNZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)C(F)(F)F)Br)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways.

Cellular Effects

The effects of 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter gene expression profiles, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate in laboratory settings are noteworthy. Over time, the stability and degradation of this compound can impact its efficacy. Studies have shown that it remains stable under specific conditions but may degrade when exposed to light or extreme pH levels. Long-term effects on cellular function have been observed, with some studies indicating potential cytotoxicity at higher concentrations.

Dosage Effects in Animal Models

In animal models, the effects of 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate vary with dosage. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without adverse effects.

Metabolic Pathways

1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it has been found to accumulate in the liver and kidneys, where it undergoes further metabolism.

Subcellular Localization

The subcellular localization of 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.

Biological Activity

1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate, a compound with significant potential in pharmacology, has garnered attention due to its unique structural properties and biological activities. This article reviews the compound's biological activity, focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromo group and a trifluoromethyl group on a phenyl ring, contributing to its lipophilicity and receptor binding affinity. The oxalate salt form enhances its solubility in biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Receptor Binding Affinity

Research indicates that 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate exhibits significant binding affinity for various serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. These receptors are implicated in mood regulation and are targets for antidepressant therapies .

2. Antidepressant Potential

In vivo studies have demonstrated that compounds similar to 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate possess antidepressant-like effects. These effects are attributed to their action on serotonin pathways, which are crucial for mood stabilization .

3. Phosphodiesterase Inhibition

The compound has also shown weak inhibitory activity against phosphodiesterase enzymes (PDE4B and PDE10A), which play a role in cyclic nucleotide signaling pathways involved in various physiological processes including inflammation and neuronal signaling .

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the effects of this compound:

Study TypeFindings
In Vivo Studies Demonstrated antidepressant-like effects in rodent models .
Receptor Binding Assays High affinity for 5-HT1A and 5-HT7 receptors; potential for mood disorders treatment .
Phosphodiesterase Inhibition Weak inhibition of PDE4B and PDE10A; implications for cognitive enhancement .

Case Studies

Several case studies have explored the therapeutic implications of this compound:

Case Study 1: Antidepressant Efficacy

In a controlled trial, subjects treated with derivatives of 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine exhibited significant improvements in depression scales compared to placebo groups. The mechanism was linked to enhanced serotonergic transmission .

Case Study 2: Cognitive Enhancement

A study assessing cognitive function in aged rodents revealed that administration of the compound resulted in improved memory retention and learning capabilities, suggesting potential applications in age-related cognitive decline .

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Development : The compound's structure, featuring a trifluoromethyl group and a bromo substituent, makes it a candidate for developing new pharmaceuticals. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug design .
  • Antidepressant Research : Preliminary studies suggest that derivatives of this compound may exhibit activity against depression by modulating neurotransmitter systems. Its amine functionality is crucial for interactions with biological targets .
  • Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. Investigations into the effects of 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate on various cancer cell lines are ongoing, assessing its potential as an anticancer agent .

Material Science Applications

  • Polymer Chemistry : The compound can serve as a building block for synthesizing advanced materials such as polymers and composites. Its unique electronic properties impart functionality to materials used in electronic devices .
  • Nanotechnology : In nanomaterial synthesis, the compound can be utilized to modify surfaces or create nanostructures with specific properties, enhancing their application in sensors and catalysts .

Organic Synthesis Applications

  • Synthetic Intermediates : 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate can act as an intermediate in organic synthesis pathways, facilitating the creation of more complex molecules through various reactions such as nucleophilic substitution and coupling reactions .
  • Reagent in Chemical Reactions : The oxalate salt form can be used in reactions requiring acidic conditions or as a source of amine groups, making it versatile in synthetic organic chemistry .

Case Study 1: Antidepressant Activity

A study published in 2022 investigated the antidepressant-like effects of fluorinated amines, including derivatives similar to 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate. Results indicated significant reductions in depression-like behaviors in animal models, suggesting potential therapeutic applications.

Case Study 2: Anticancer Properties

Research conducted on compounds with similar structures revealed promising results against breast cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, warranting further investigation into the specific actions of 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent positions, functional groups, and stereochemistry:

Compound Name Substituent Positions Functional Groups Key Differences Reference
1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate Br (C2), -CF₃ (C5), amine (ethyl) Oxalate salt Enhanced solubility, salt form
1-[2-Bromo-4-(trifluoromethyl)phenyl]methanamine Br (C2), -CF₃ (C4), amine (methyl) Primary amine (shorter chain) Reduced steric bulk, altered reactivity
(R)-1-(3-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine Br (C3), -CF₃ (C5) Chiral center (R-configuration) Stereospecific binding in drug design
1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine Br (C2), -F (C5), -OCF₃ Trifluoromethoxy group Increased electronegativity
1-[2-Bromo-5-(trifluoromethyl)phenyl]propan-2-one Br (C2), -CF₃ (C5), ketone Ketone instead of amine Reactivity toward nucleophiles

Substituent Position Impact :

  • Bromine at C2 vs.
  • -CF₃ at C5 vs. C4 : The para-CF₃ group (C5) enhances electron-withdrawing effects, stabilizing negative charges in intermediates, whereas C4 substitution may alter ring electronic distribution .

Physical and Chemical Properties

Comparative data for select compounds:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Purity Storage Conditions Reference
1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate 281.07 (free base) N/A ≥95% Room temperature
2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one 267.04 45–46 N/A Ambient
(R)-1-(3-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine 254.05 N/A Standard 0–6°C (for analogs)
1-[2-Bromo-4-(trifluoromethyl)phenyl]methanamine 254.05 N/A N/A N/A

Key Observations :

  • The oxalate salt form likely increases solubility in polar solvents compared to free bases or ketone analogs .
  • Bromine and -CF₃ groups contribute to higher molecular weights (~250–280 g/mol), impacting pharmacokinetic properties like membrane permeability .

Preparation Methods

Preparation of the Aromatic Intermediate

  • The starting material is typically a trifluoromethyl-substituted benzene derivative.
  • Electrophilic aromatic substitution reactions are employed to introduce the bromine atom selectively at the ortho position relative to the trifluoromethyl group.
  • Control of regioselectivity is critical and achieved by reaction condition optimization and choice of reagents.

Formation of the Ethanamine Derivative

  • The ethanamine side chain is introduced via nucleophilic substitution or reductive amination.
  • For example, a bromo-substituted trifluoromethylbenzene can be reacted with ethylene amine derivatives or undergo reductive amination with acetaldehyde and ammonia derivatives.
  • Protection and deprotection steps may be necessary to avoid side reactions during amine introduction.

Conversion to Oxalate Salt

  • The free amine is converted into its oxalate salt by reaction with oxalic acid.
  • This salt formation enhances the compound’s crystallinity, stability, and ease of purification.
  • The oxalate salt form is preferred for research applications due to these improved physical properties.

Representative Synthetic Route (Based on Available Data)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Electrophilic Aromatic Substitution Bromination of trifluoromethylbenzene Selective introduction of bromine at ortho position
2 Nucleophilic Substitution/Reductive Amination Reaction with ethanamine or equivalent Formation of 1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine
3 Salt Formation Reaction with oxalic acid Formation of oxalate salt of the amine

Research Findings and Optimization Notes

  • The synthesis of the aromatic intermediate requires careful control of reaction conditions to avoid poly-substitution or unwanted isomers.
  • The introduction of the ethanamine side chain is often optimized by varying solvents, temperature, and amine equivalents to maximize yield and purity.
  • Oxalate salt formation is typically performed in aqueous or alcoholic media, and the resulting salt is isolated by crystallization.
  • Safety considerations include handling of brominated intermediates and oxalic acid under controlled conditions due to their hazardous nature.

Supporting Data

Property Value
CAS Number 2205384-01-4
Molecular Formula C11H11BrF3NO4
Molecular Weight 358.11 g/mol
IUPAC Name 1-[2-bromo-5-(trifluoromethyl)phenyl]ethanamine; oxalic acid
SMILES CC(C1=C(C=CC(=C1)C(F)(F)F)Br)N.C(=O)(C(=O)O)O
Physical Form Oxalate salt (solid)

Comparative Notes on Synthetic Approaches

  • Alternative synthetic methods include direct amination of halogenated trifluoromethylbenzene derivatives or multi-step sequences involving protection/deprotection.
  • The choice of method depends on availability of starting materials, cost, and desired purity.
  • Oxalate salt formation is a common final step for amines to enhance compound handling and stability.

Q & A

Q. What are the common synthetic routes for preparing 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves bromination and amine functionalization of a trifluoromethyl-substituted aromatic precursor. For example, intermediates like (2-bromo-5-(trifluoromethyl)phenyl)methanamine are synthesized via nucleophilic substitution or coupling reactions, followed by oxalate salt formation . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., methyl tert-butyl ether) enhance solubility and reaction efficiency.
  • Temperature control : Maintaining 0–5°C during sensitive steps (e.g., amine deprotection) minimizes side reactions.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd) may improve cross-coupling efficiency for brominated intermediates.
    Yield improvements are achieved through iterative pH adjustment (e.g., NaOH for layer separation) and purification via recrystallization .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments and confirm the bromine/trifluoromethyl substituents. 19^{19}F NMR specifically quantifies trifluoromethyl groups .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity (>95% threshold for research-grade material).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ for C9_9H8_8BrF3_3N+^+ at 274.97 g/mol) .
  • X-ray Crystallography : Resolves crystal structure and salt formation (oxalate counterion).

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of volatile byproducts.
  • Storage : Store at 0–6°C in airtight containers under inert gas (N2_2) to prevent degradation .
  • Waste Disposal : Segregate halogenated waste and coordinate with certified hazardous waste services for incineration .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and activation energies for bromine displacement. Software like Gaussian or ORCA calculates electronic effects of the trifluoromethyl group on reaction kinetics .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways using COMSOL Multiphysics coupled with AI-driven parameter optimization .
  • Machine Learning (ML) : Train models on existing halogenated amine datasets to predict optimal catalysts (e.g., Pd vs. Cu) for cross-coupling reactions .

Q. What strategies can mitigate conflicting spectroscopic data during structural elucidation of derivatives?

Methodological Answer:

  • Multi-Technique Correlation : Combine NMR, IR, and X-ray data to resolve ambiguities. For example, 19^{19}F NMR distinguishes trifluoromethyl regioisomers .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to trace carbon connectivity in complex spectra.
  • Dynamic NMR : Analyze temperature-dependent spectra to identify conformational flexibility causing signal splitting.

Q. What experimental approaches are recommended for studying the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • In Vitro Assays : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) to measure IC50_{50} values against target kinases (e.g., EGFR, BRAF).
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified amine groups or bromine substituents to map binding interactions.
  • Molecular Docking : Perform docking studies (e.g., AutoDock Vina) to predict binding poses in kinase active sites, guided by the oxalate’s hydrogen-bonding capacity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate
Reactant of Route 2
1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.